(S)-Fingolimod Vinylphosphonate, a structural analogue of sphingosine, is a significant compound in pharmacology due to its immunomodulatory properties. It is primarily recognized as an inhibitor of sphingosine kinase 1 and has been studied for its potential applications in cancer treatment and other therapeutic areas. This compound is derived from Fingolimod, which is known commercially as Gilenya, and has been approved for the treatment of multiple sclerosis.
(S)-Fingolimod Vinylphosphonate is synthesized from Fingolimod through various chemical modifications. The original compound, Fingolimod, was developed as an orally active drug that alters lymphocyte trafficking by acting on sphingosine-1-phosphate receptors. Research has focused on synthesizing analogues like (S)-Fingolimod Vinylphosphonate to explore their biological activities and therapeutic potentials in cancer and other diseases .
The synthesis of (S)-Fingolimod Vinylphosphonate involves several key steps, including:
The synthetic route typically includes the following stages:
The molecular structure of (S)-Fingolimod Vinylphosphonate can be described as follows:
The molecular formula for (S)-Fingolimod Vinylphosphonate is CHNOP, with specific stereochemistry contributing to its function as an inhibitor .
(S)-Fingolimod Vinylphosphonate primarily acts as an uncompetitive inhibitor of sphingosine kinase 1. This means that it binds to the enzyme-substrate complex rather than the free enzyme, thus inhibiting its activity without competing with the substrate directly .
The mechanism through which (S)-Fingolimod Vinylphosphonate exerts its effects involves:
Research indicates that at concentrations around 50 µM, (S)-Fingolimod Vinylphosphonate can inhibit sphingosine kinase 1 activity by approximately 62.7% .
(S)-Fingolimod Vinylphosphonate has potential applications in:
Research continues to explore its full therapeutic potential and mechanisms within various biological contexts .
The synthesis of (S)-Fingolimod vinylphosphonate (chemical name: (S)-FTY720 vinylphosphonate) demands precise enantiocontrol to preserve its bioactivity. The most efficient route employs a B-alkyl Suzuki-Miyaura cross-coupling as a pivotal step, significantly improving upon earlier methods. This approach commences with Wittig methylenation of commercially available aldehyde 8, yielding terminal alkene 9. Subsequent hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) and palladium-catalyzed coupling with (2-iodoallyloxy)(tert-butyl)dimethylsilane (10) furnishes intermediate 11. Critical process optimization revealed that sequential addition of aqueous NaOH and Pd(dppf)Cl₂·CH₂Cl₂—separated by a 30-minute interval—prevents catalyst poisoning and elevates yields to 66% over four steps [1].
Sharpless asymmetric epoxidation (SAE) introduces the requisite chirality. Allylic alcohol 12 undergoes epoxidation using substoichiometric Ti(O-i-Pr)₄ (0.55 equiv) with diethyl-D-tartrate, delivering epoxy alcohol 13 in 74% yield and >20:1 enantiomeric ratio (er). Notably, catalytic SAE (10 mol% Ti) mitigates isopropoxide-mediated epoxide-opening side reactions [1]. Dess-Martin oxidation then converts 13 to aldehyde 14, setting the stage for Horner-Wadsworth-Emmons (HWE) olefination. Employing tetramethyl methylenediphosphonate ensures exceptional E-selectivity (E/Z >25:1) for vinylphosphonate 15, overcoming the poor selectivity observed with smaller phosphonoacetates [1].
Table 1: Key Steps in the Optimized Synthesis of (S)-Fingolimod Vinylphosphonate
Step | Reaction | Key Reagent/Condition | Yield | Stereoselectivity |
---|---|---|---|---|
Allylic Coupling | B-alkyl Suzuki-Miyaura | Pd(dppf)Cl₂, NaOH (sequential addition) | 66% (4 steps) | N/A |
Chirality Introduction | Sharpless Asymmetric Epoxidation | Ti(O-i-Pr)₄, (+)-DET, t-BuOOH | 74% | >20:1 er |
Vinylphosphonate Formation | HWE Olefination | Tetramethyl methylenediphosphonate | 94% | E/Z >25:1 |
Final Functionalization | Regioselective Azidolysis | NaN₃/NH₄Cl or Ti(O-i-Pr)₂(N₃)₂ | 68-72% | δ- vs γ-selectivity |
Final functionalization exploits regioselective epoxide ring-opening. Treatment of 15 with NaN₃/NH₄Cl in ethanol affords δ-azido isomer 17 (68% yield), whereas Ti(O-i-Pr)₂(N₃)₂ favors γ-azido isomer 17—demonstrating reagent-dependent regiocontrol. Reduction of the azide (SnCl₂ in 95% MeOH) and phosphonate deprotection yield the target molecule in 19% overall yield from aldehyde 8 [1].
The vinylphosphonate headgroup is the cornerstone of (S)-Fingolimod vinylphosphonate's unique pharmacology. Unlike fingolimod phosphate (which activates S1P receptors), the hydrolytically stable C=P bond confers allosteric inhibition of sphingosine kinase 1 (SK1). SAR studies reveal that replacing the phosphate with vinylphosphonate shifts the mechanism from receptor agonism to enzyme inhibition. Crucially, substituting the amino group with an azido moiety converts the compound into an SK1 activator at low micromolar concentrations, highlighting the amine's role in stabilizing the inhibitory conformation [1] [5].
Phosphonate vs. carboxylate bioisosterism profoundly impacts activity. Analog 6, featuring a vinyl carboxylate headgroup, shows diminished SK1 inhibition compared to the vinylphosphonate analogue. This stems from reduced anionic charge density and altered geometry, weakening interactions with the SK1 allosteric site. Similarly, constraining the headgroup via δ-lactone formation (compound 7) abolishes inhibition, underscoring the necessity for conformational flexibility [1].
Alkyl chain modifications influence membrane partitioning and target engagement. Shortening the octylphenyl chain reduces cellular potency, while branching near the phenyl ring impairs SK1 binding. Molecular modeling confirms the allosteric binding site in SK1 requires stabilization of the enzyme-sphingosine complex. (S)-Vinylphosphonate binds this site, enhancing autoinhibition by locking SK1 in an inactive oligomeric state. Conversely, fluorinated analogues (e.g., 3 and 4) retain inhibitory activity but exhibit altered logP values, affecting cellular uptake [1] [5].
Table 2: SAR of Key (S)-Fingolimod Vinylphosphonate Analogues
Modification Site | Structural Change | Biological Effect | Proposed Mechanism |
---|---|---|---|
Polar Headgroup | Phosphate → Vinylphosphonate | SK1 allosteric inhibition | Metabolic stability; high-affinity allosteric binding |
Amino → Azido | Converts to SK1 activator | Loss of cationic charge disrupts autoinhibition | |
Vinylphosphonate → Carboxylate | Reduced SK1 inhibition | Weaker anionic charge; suboptimal geometry | |
Linker Region | Free chain → δ-Lactone | Loss of activity | Restricted headgroup mobility |
Hydrophobic Tail | Linear C8 chain → Branched | Decreased cellular potency | Impaired membrane insertion/SK1 docking |
Fluorination at C3 | Retains inhibition; altered logP | Enhanced metabolic resistance; modified lipophilicity |
The vinylphosphonate moiety is central to resisting enzymatic degradation. Unlike fingolimod phosphate—which is rapidly dephosphorylated by lipid phosphate phosphatases (LPP1a/LPP3) and sphingosine-1-phosphate phosphatase (SPP1)—the hydrolytically stable C=P bond prevents dephosphorylation. This confers prolonged in vivo half-life and sustained SK1 inhibition [4] [1].
Blocking oxidative metabolism involves strategic fluorination. Cytochrome P450 4F2 (CYP4F2) readily oxidizes the terminal carbon of fingolimod’s octyl chain, forming inactive carboxylic acids. Introducing a 3-fluorine atom (analogue 4) sterically hinders CYP access, reducing oxidation. Alternatively, replacing the para-alkylphenyl ring with heterocyclic bioisosteres (e.g., benzothiazole) diversifies metabolic pathways while maintaining lipophilicity [1] [8].
Amide-based backbone modifications further enhance stability. Incorporating phenylamide linkages (e.g., compound 7) impedes ceramide synthase-mediated metabolism, which ordinarily converts fingolimod to inactive ceramides. In vitro microsomal assays confirm a 2.3-fold increase in half-life for amide derivatives versus alkyl chain analogues [6]. These innovations collectively address the major metabolic vulnerabilities of sphingolipid-based therapeutics, positioning (S)-vinylphosphonate derivatives as metabolically resilient SK1 inhibitors.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: